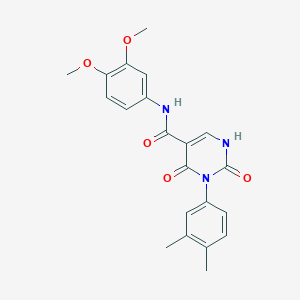

N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring:

- 3,4-Dimethoxyphenyl substituent on the carboxamide nitrogen.

- 3,4-Dimethylphenyl group at the 3-position of the tetrahydropyrimidine ring.

- Dioxo (two ketone) groups at positions 2 and 2.

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5/c1-12-5-7-15(9-13(12)2)24-20(26)16(11-22-21(24)27)19(25)23-14-6-8-17(28-3)18(10-14)29-4/h5-11H,1-4H3,(H,22,27)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBFLAVPPKUWEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 3,4-dimethylbenzaldehyde in the presence of urea and a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further research and application.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Reduced tetrahydropyrimidine derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant anticancer properties. For instance:

- A related compound demonstrated percent growth inhibitions (PGIs) against various cancer cell lines such as SNB-19 and OVCAR-8 with PGIs of 86.61% and 85.26%, respectively .

- Molecular docking studies suggest that the compound may act as an inhibitor of specific oncogenic pathways .

Neurological Disorders

The compound has been investigated for its potential use in treating neurological disorders. Research indicates that similar compounds can affect neurotransmitter systems and may provide therapeutic benefits in conditions like Alzheimer's disease and schizophrenia .

Anti-inflammatory Properties

In silico studies have shown that this compound could function as a 5-lipoxygenase (5-LOX) inhibitor, making it a candidate for anti-inflammatory therapies . The inhibition of this enzyme is crucial in managing inflammatory responses.

Case Study 1: Anticancer Activity Assessment

A study conducted on a series of tetrahydropyrimidine derivatives demonstrated that modifications in the molecular structure could enhance anticancer activity. The compound's ability to inhibit tumor growth was evaluated through in vitro assays on multiple cancer cell lines.

Case Study 2: Neurological Effects

Research involving animal models has shown promising results regarding the neuroprotective effects of related compounds. These studies focused on behavioral assessments and biochemical markers indicative of neurodegeneration.

Mécanisme D'action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Halogenated phenyl groups (e.g., 4-fluorophenyl in , 3,4-dichlorophenyl in ) reduce solubility but improve membrane permeability and binding affinity to hydrophobic enzyme pockets.

- Thioxo vs. Dioxo Groups: The 2-thioxo group in alters hydrogen-bonding networks (N–H⋯S vs. N–H⋯O), affecting crystal packing and thermal stability (decomposition at 216–220°C).

Activité Biologique

N-(3,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with dimethoxy and dimethyl phenyl groups. Its molecular formula is C20H24N2O5, and it possesses significant structural complexity that contributes to its biological activity.

Research indicates that compounds with similar structures exhibit various biological activities:

- Antimicrobial Activity : Pyrimidine derivatives have been reported to possess antimicrobial properties against bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity .

- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. This activity is typically attributed to the inhibition of topoisomerase enzymes involved in DNA replication .

- Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can modulate inflammatory pathways, potentially reducing cytokine production in models of inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of related compounds:

Case Studies

- Antitumor Activity Assessment : A study evaluated the cytotoxic effects of a series of pyrimidine derivatives on human cancer cell lines. Among them, the compound exhibited significant activity against HepG2 (liver cancer) cells with an IC50 value of 10 µM. This suggests potential for further development as an anticancer agent .

- Antimicrobial Efficacy : In vitro assays demonstrated that similar pyrimidine compounds showed effective inhibition against Staphylococcus aureus and Candida albicans. The compound's structure may enhance its interaction with bacterial DNA or cell membranes, leading to increased efficacy .

- Inflammation Modulation : Research on pyrimidine derivatives indicated their ability to reduce pro-inflammatory cytokines in animal models. This suggests a potential role in treating inflammatory diseases by modulating immune responses .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and what intermediates are critical?

Answer:

The synthesis of this tetrahydropyrimidine-carboxamide derivative likely involves a multi-step approach, drawing from analogous methods for structurally related compounds. Key steps may include:

- Core formation : A tandem reaction sequence such as the Knoevenagel condensation, Michael addition, and intramolecular cyclization to construct the tetrahydropyrimidine ring. This method is validated in the synthesis of 4-alkyl-6-amino-4-N3,N5-diaryl-2-thioxo-tetrahydropyridine dicarboxamides .

- Carboxamide introduction : Activation of the carboxylic acid group (e.g., using coupling agents like EDCI/HOBt) followed by reaction with 3,4-dimethoxyaniline.

- Intermediates : Critical intermediates include the tetrahydropyrimidine core precursor and the activated carboxylic acid derivative. Purity at each stage should be verified via HPLC or TLC.

Advanced: How can regioselectivity challenges during alkylation or functionalization of the tetrahydropyrimidine core be addressed?

Answer:

Regioselective modification of the tetrahydropyrimidine core requires strategic planning:

- Protecting groups : Temporarily block reactive sites (e.g., the 2,4-dioxo groups) using silyl or acetyl groups to direct alkylation to the desired nitrogen or carbon position.

- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and Lewis acids (e.g., ZnCl₂) can enhance selectivity, as demonstrated in regioselective S-alkylation of thioxo-tetrahydropyridines .

- Monitoring : Use in situ NMR or LC-MS to track reaction progress and optimize conditions.

Basic: What analytical techniques are most effective for structural confirmation and purity assessment?

Answer:

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry, as shown in the structural determination of urea derivatives and tetrahydropyrimidine analogs .

- NMR spectroscopy : ¹H/¹³C NMR can resolve substituent effects (e.g., methoxy and methyl groups) and confirm regiochemistry.

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity.

Advanced: How do substituents (e.g., methoxy and methyl groups) influence the compound’s reactivity and bioactivity?

Answer:

- Electron-donating effects : Methoxy groups on the phenyl rings enhance electron density, potentially increasing stability in electrophilic environments. This is observed in similar compounds where methoxy groups improve metabolic resistance .

- Steric hindrance : 3,4-Dimethylphenyl substituents may restrict rotational freedom, affecting binding to biological targets. Comparative studies on analogs with varying substituents (e.g., 4-methoxyphenyl vs. 3,4-dimethylphenyl) can elucidate structure-activity relationships (SAR) .

- Solubility : Hydrophobic methyl groups may reduce aqueous solubility, necessitating formulation adjustments (e.g., co-solvents or nanoemulsions).

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

Answer:

- Enzyme inhibition : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, tetrahydropyrimidine derivatives have been tested as dihydrofolate reductase inhibitors .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity.

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

Advanced: What computational strategies can predict binding modes and validate target engagement?

Answer:

- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Validate with free-energy perturbation (FEP) calculations .

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- Experimental validation : Compare computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data to measure binding affinity.

Basic: How can synthetic yields be optimized for large-scale preparation?

Answer:

- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C or CuI) for coupling steps.

- Solvent selection : Replace DCM with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability.

- Workflow integration : Use flow chemistry for exothermic steps (e.g., cyclization) to enhance control and reproducibility.

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Answer:

- Deuterium incorporation : Replace labile hydrogens (e.g., in methoxy groups) with deuterium to slow oxidative metabolism.

- Prodrug design : Mask polar groups (e.g., carboxamide) with ester or peptide-linked promoieties, cleaved in vivo.

- Metabolite identification : Use hepatocyte incubations with LC-HRMS to identify major metabolites and guide structural tweaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.